molecular formula C21H23N3O2 B606346 BRD3067 CAS No. 1883657-02-0

BRD3067

Cat. No. B606346
CAS RN: 1883657-02-0
M. Wt: 349.43
InChI Key: XDQCYFNRZUSCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD3067 is a negative control for tubastatin A.

Scientific Research Applications

Bromodomain-Containing Histone Acetyltransferase Inhibitors

Recent advances in the study of bromodomains (BRDs) and extra-terminal (BET) family proteins have highlighted their potential in disease treatment. Non-BET BRD, such as BRD3067, is increasingly gaining attention in research. BRDs, found in histone acetyltransferase (HAT)-associated activating transcription factors, are linked to cancer, inflammation, and viral replication. The development of BRD-containing HATs as chemical probes aids in understanding the roles of BRDs in diseases and drug discovery. BRD inhibitors/chemical probes and proteolysis targeting chimeras are being explored for their drug design, biological activity, and disease application potential (Liu et al., 2023).

BET Bromodomain Inhibition in Leukemia

BRD4, a BET protein, is a validated drug target in leukemia. Its role in regulating leukemia is critical, as it associates with hematopoietic transcription factors (TFs) at enhancer and promoter regions. Inhibiting BET bromodomains suppresses these TFs, thereby interfering with essential lineage-specific transcriptional circuits in leukemia. This reveals a chromatin-based signaling cascade involving TFs, p300/CBP, and BRD4, providing insights into leukemia maintenance and potential therapeutic strategies (Roe et al., 2015).

BRD4's Role in Acute Myeloid Leukemia

In acute myeloid leukemia (AML), BRD4, a member of the BET family, is overexpressed and regulates genes involved in AML pathogenesis. Specific inhibition of BRD4 reduces the expression of the pro-tumorigenic molecule B7-H6 in AML cells. This demonstrates BRD4 as a positive regulator of B7-H6, suggesting its potential as a therapeutic target for AML treatment (Raneros et al., 2021).

Oncogenesis by Sequestration of CBP/p300

A study showed that a chromosomal translocation in certain carcinomas results in the fusion of BRD4 with NUT, creating transcriptionally inactive hyperacetylated chromatin domains. This fusion leads to p300 sequestration, inactivating p53 and contributing to malignant cell transformation. Targeting this fusion, and hence BRD4, could be a potential therapeutic approach (Reynoird et al., 2010).

BRD4 in Pluripotent Cells

Brd4's bromodomains play a significant role in pluripotent cells by mediating histone H3 acetylation and chromatin remodeling. It partners with the histone acetyltransferase P300, which impacts gene regulation and cell fate determination. Understanding this interaction is crucial for insights into cell identity and therapeutic applications in diseases involving pluripotent cells (Wu et al., 2018).

properties

CAS RN

1883657-02-0

Product Name

BRD3067

Molecular Formula

C21H23N3O2

Molecular Weight

349.43

IUPAC Name

N-Hydroxy-2-methyl-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide

InChI

InChI=1S/C21H23N3O2/c1-14-11-15(7-8-16(14)21(25)22-26)12-24-19-6-4-3-5-17(19)18-13-23(2)10-9-20(18)24/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,25)

InChI Key

XDQCYFNRZUSCDW-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(CN2C3=C(CN(C)CC3)C4=C2C=CC=C4)C=C1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRD-3067;  BRD 3067;  BRD3067

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD3067
Reactant of Route 2
BRD3067
Reactant of Route 3
BRD3067
Reactant of Route 4
BRD3067
Reactant of Route 5
BRD3067
Reactant of Route 6
BRD3067

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.